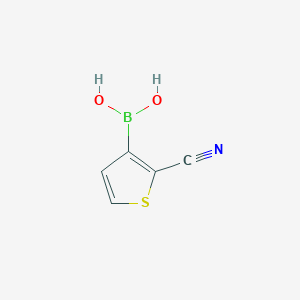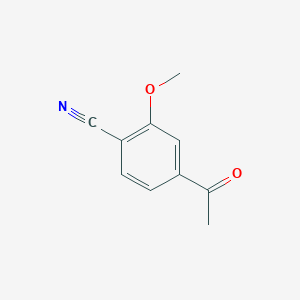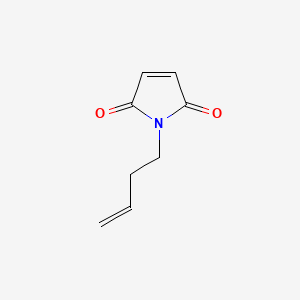
21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione
Vue d'ensemble
Description
21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione is a synthetic steroid compound. It is a derivative of pregnane and is characterized by its unique structural features, including an acetyloxy group at the 21st position and an epoxy group at the 9b,11b positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One efficient method involves the dehydration of 9α-hydroxyandrostenedione to form a C9–C11 double bond, followed by the construction of the pregnane side chain using a cyanohydrin version . The addition of a dihydroxyacetone motif by sequential iodination and acetoxylation constructs the corticosteroid structure . Industrial production methods often utilize microbiological and chemical transformations to introduce the required modifications into the steroid structure .
Analyse Des Réactions Chimiques
Types of Reactions
21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, thionyl chloride (SOCl₂) is often used to convert carboxylic acids into acid chlorides . Acid-catalyzed nucleophilic acyl substitution reactions are also common, where carboxylic acids react with alcohols to form esters .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of highly active fluorinated corticosteroids.
Biology: It is used in studies related to steroid metabolism and function.
Industry: It is used in the production of various steroid-based pharmaceuticals.
Mécanisme D'action
The mechanism of action of 21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. After oral ingestion, it is deacetylated at position 21 by plasma esterases, producing the active metabolite . This metabolite then interacts with glucocorticoid receptors, modulating the expression of genes involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
21-(Acetyloxy)-17-(1-oxopropoxy)-pregn-4-ene-3,20-dione: Used as a precursor for the synthesis of Clascoterone, a steroid used for the treatment of acne.
Deflazacort: A corticosteroid used to treat Duchenne muscular dystrophy.
Uniqueness
21-(Acetyloxy)-9b,11b-epoxy-pregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, which confer distinct biological activities. Its epoxy group at the 9b,11b positions and acetyloxy group at the 21st position differentiate it from other similar compounds, making it a valuable intermediate in the synthesis of various corticosteroids .
Propriétés
IUPAC Name |
[2-[(1S,2S,10S,11S,15S,17S)-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-13(24)27-12-19(26)18-7-6-16-17-5-4-14-10-15(25)8-9-22(14,3)23(17)20(28-23)11-21(16,18)2/h7-10,16-17,20H,4-6,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZZIRWUQLDQOR-GMNINMNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169351 | |
| Record name | (9β,11β)-21-(Acetyloxy)-9,11-epoxypregna-1,4,16-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103466-44-0 | |
| Record name | (9β,11β)-21-(Acetyloxy)-9,11-epoxypregna-1,4,16-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103466-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9β,11β)-21-(Acetyloxy)-9,11-epoxypregna-1,4,16-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9beta,11beta)-3,20-dioxo-9,11-epoxypregna-1,4,16-trien-21-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Naphtho[2,3-b]-1,4-dithiin-5,10-dione, 2,3-dihydro-](/img/structure/B3045166.png)

![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B3045170.png)



